5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C5H5BrF3N3O2S It is a pyrazole derivative that contains bromine, trifluoroethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves the following steps:
Trifluoroethylation: The trifluoroethyl group can be introduced using a trifluoroethylating agent such as trifluoroethyl iodide in the presence of a base like potassium carbonate.
Sulfonamidation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: Coupled products with extended molecular frameworks.
Scientific Research Applications
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Chemical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The trifluoroethyl and sulfonamide groups can enhance its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole: Lacks the sulfonamide group, which may affect its reactivity and applications.
1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide:
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and applications.
Uniqueness
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, binding affinity, and versatility in various scientific research fields.
Properties
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF3N3O2S/c6-4-3(15(10,13)14)1-11-12(4)2-5(7,8)9/h1H,2H2,(H2,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKIJKBIVUVLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)N)Br)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.